1,1'-(6-(3,4-dichlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone
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Overview
Description
1,1’-(6-(3,4-dichlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone is a complex organic compound belonging to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and substituted with phenyl and dichlorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(6-(3,4-dichlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thiol.
Formation of the Thiadiazine Ring: The triazole-3-thiol is then reacted with appropriate aldehydes or ketones to form the triazolothiadiazine core.
Substitution Reactions: The core structure is further modified by introducing phenyl and dichlorophenyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(6-(3,4-dichlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
1,1’-(6-(3,4-dichlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
1,1’-(6-(3,4-dichlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone: Similar in structure but with different substituents.
1,1’-(6-(3,4-dichlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone: Variants with different ring systems or functional groups.
Uniqueness
This compound is unique due to its specific combination of triazole and thiadiazine rings, along with the dichlorophenyl and phenyl substitutions
Properties
Molecular Formula |
C20H14Cl2N4O2S |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
1-[5-acetyl-6-(3,4-dichlorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C20H14Cl2N4O2S/c1-11(27)18-17(14-8-9-15(21)16(22)10-14)25(12(2)28)26-19(23-24-20(26)29-18)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
IUWKFGVBMQBSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)C)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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